Product packaging for Methanedisulfonic acid(Cat. No.:CAS No. 503-40-2)

Methanedisulfonic acid

Cat. No.: B1361356
CAS No.: 503-40-2
M. Wt: 176.17 g/mol
InChI Key: OPUAWDUYWRUIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Methanedisulfonic Acid Discovery and Early Characterization

The journey to understanding this compound, also known as methionic acid, began in the 19th century. Its first unwitting synthesis is credited to Gustav Magnus in 1833, who produced it as a decomposition product during his experiments on the synthesis of diethyl ether from ethanol (B145695) and anhydrous sulfuric acid. rsc.org Early investigations in this era were heavily focused on the production of ethers from alcohols using strong, anhydrous acids. rsc.org

Justus von Liebig later provided a more detailed account of the various sulfonic acids that could be formed from these reactions. rsc.org It was Josef Redtenbacher who subsequently analyzed the barium salt of the acid and, following Liebig's naming conventions, coined the term "methionic acid". rsc.org

In 1856, Adolph Strecker made significant strides by analyzing various methionate salts and refining the synthesis process from ether and anhydrous sulfuric acid. He improved the yield by designing a method to trap the evolving gases within the reaction vessel, thereby maximizing the conversion. rsc.org That same year, Buckton and Hofmann discovered a new synthesis route involving the reaction of acetonitrile (B52724) or acetamide (B32628) with fuming sulfuric acid, though they misidentified their product, naming it "methylotetrasulphuric acid". rsc.org

Further synthetic advancements came in 1897 when Georg Schroeter developed a method to produce acetaldehyde (B116499) disulfonic acids by treating acetylene (B1199291) with fuming sulfuric acid. He found that boiling these products in an alkaline solution led to their decomposition into methionic acid. rsc.org However, a common thread among these early synthetic routes was the production of numerous unwanted byproducts. A significant breakthrough occurred in 1929 when Hilmar Johannes Backer introduced a much higher-yielding synthesis. His method involved treating dichloromethane (B109758) with potassium sulfite (B76179) under hydrothermal conditions to produce a methionate salt. rsc.org

A modern and direct preparation method involves the treatment of methanesulfonic acid with oleum (B3057394) (fuming sulfuric acid). wikipedia.org

Current Research Paradigms and Significance of this compound in Modern Chemistry

This compound is a strong organic acid with the chemical formula CH₂(SO₃H)₂. wikipedia.org Its robust acidic nature, comparable to that of sulfuric acid, makes it a significant tool in modern chemical research, particularly in catalysis and synthesis. wikipedia.org

Catalysis and Organic Synthesis:

This compound and its salts have demonstrated considerable utility as catalysts in various organic reactions. For instance, the sodium salt of this compound (MDAS) has been shown to be an essential catalyst in Cr(VI) electroplating, improving the current efficiency of the process. researchgate.net Research using a rotating disk electrode has indicated that MDAS has a remarkable catalytic effect on the electrochemical reduction of Cr(VI) to Cr(0) or Cr(III) to Cr(0). researchgate.net

In the realm of organic synthesis, this compound is used in esterification reactions. scbt.com Its strong acidic character facilitates the reaction between alcohols and carboxylic acids to form esters.

Polymer Chemistry:

In polymer chemistry, strong acids are often required as solvents or catalysts. Methanesulfonic acid, a related compound, is frequently employed as a solvent for high-performance polymers like poly(p-phenylene-cis-benzobisoxazole) (PBO) and aramids. researchgate.net Given the comparable acidity of this compound, it holds potential for similar applications in the dissolution and processing of intractable polymers.

Electrochemistry:

The high solubility of its metal salts and its strong electrolytic nature make this compound and its derivatives valuable in electrochemical applications. rsc.org The aforementioned use of its sodium salt in chromium electroplating is a prime example. researchgate.net The high conductivity of aqueous solutions containing methanesulfonates contributes to efficient electrochemical processes. rsc.org

Interdisciplinary Relevance of this compound Studies

The influence of this compound and its derivatives extends beyond the traditional boundaries of chemistry, finding relevance in environmental science, materials science, and analytical chemistry.

Environmental Science:

The study of atmospheric aerosols has revealed the presence of methanesulfonate (B1217627), the conjugate base of methanesulfonic acid. Methanesulfonic acid (MSA) is a key oxidation product of dimethyl sulfide (B99878) (DMS), a significant source of marine sulfur emissions. vliz.be While free this compound is not typically observed in this context, the study of related sulfonated compounds is crucial for understanding atmospheric sulfur cycles and their impact on climate. vliz.beacs.org The biodegradability of simple alkanesulfonic acids also positions them as potentially greener alternatives to more hazardous mineral acids in various industrial processes. atamanchemicals.com

Materials Science:

In materials science, this compound and its salts are explored for their role in the synthesis and modification of materials. The catalytic properties of its salts in electroplating processes directly impact the quality and properties of the resulting metallic coatings. researchgate.net Furthermore, the use of strong acids in the synthesis of porous polymer networks highlights a potential application area for this compound. rsc.org

Analytical Chemistry:

In analytical chemistry, methanesulfonic acid is utilized as an eluent or additive in chromatographic techniques such as ion chromatography (IC) and high-performance liquid chromatography (HPLC). ontosight.ai The strong acidity and high purity of such acids are advantageous for achieving good separation and minimizing background interference. ontosight.ai The determination of methanesulfonate in environmental samples, for example, relies on these analytical techniques. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaCH₄O₆S₂ wikipedia.org
Molar Mass176.16 g·mol⁻¹ wikipedia.org
AppearanceColourless solid wikipedia.org
Melting Point138–140 °C (decomposes) wikipedia.org
Boiling Point209–210 °C (decomposes) wikipedia.org
Solubility in waterMiscible wikipedia.org
pKa-0.71 (predicted) wikipedia.org

Historical Synthesis Milestones of this compound

YearResearcher(s)Key ContributionReference
1833Gustav MagnusUnknowing preparation as a decomposition product. rsc.org
1856Adolph StreckerImproved synthesis from ether and anhydrous sulfuric acid. rsc.org
1856Buckton and HofmannSynthesis from acetonitrile or acetamide with fuming sulfuric acid. rsc.org
1897Georg SchroeterSynthesis from acetylene and fuming sulfuric acid. rsc.org
1929Hilmar Johannes BackerHigher-yielding synthesis from dichloromethane and potassium sulfite. rsc.org
Modern-Preparation by treating methanesulfonic acid with oleum. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O6S2 B1361356 Methanedisulfonic acid CAS No. 503-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanedisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUAWDUYWRUIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060118
Record name Methanedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-40-2, 6291-65-2
Record name Methanedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium methionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium methanedisulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanedisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Methanedisulfonic Acid

Conventional and Historical Synthetic Routes to Methanedisulfonic Acid

The early history of this compound is marked by its appearance as a byproduct in other reactions, leading to its gradual identification and the subsequent development of targeted synthetic approaches. These early methods, while often inefficient and producing numerous byproducts, laid the groundwork for future advancements in its synthesis.

Early Preparations from Ethanedisulfonic Acid Decomposition

This compound was first unknowingly prepared in 1833 by Gustav Magnus. His work involved early attempts to synthesize diethyl ether from ethanol (B145695) and anhydrous sulfuric acid. In these experiments, the decomposition of an intermediate, ethanedisulfonic acid, led to the formation of this compound.

Pathways involving Ether and Anhydrous Sulfuric Acid in this compound Formation

Following its initial discovery, further investigations into the reaction of ether with strong anhydrous acids provided more direct, albeit still rudimentary, synthetic pathways to this compound. In 1856, Adolph Strecker improved upon these methods by reacting ether with anhydrous sulfuric acid. A key innovation in his process was the trapping of evolving gases within the reaction vessel, which maximized the conversion to this compound.

Synthesis from Nitriles and Amides with Fuming Sulfuric Acid

In the same year, Buckton and Hofmann discovered a new synthetic route involving the reaction of acetonitrile (B52724) or acetamide (B32628) with fuming sulfuric acid. wikipedia.org While they did not correctly identify their product at the time, this method represented a significant departure from previous syntheses and demonstrated the versatility of fuming sulfuric acid as a sulfonating agent in the formation of this compound.

Contemporary Industrial Syntheses of this compound

Modern industrial production of this compound has focused on developing high-yield, efficient, and cost-effective processes. These contemporary methods often utilize readily available starting materials and advanced catalytic techniques to achieve high purity and minimize waste.

Oleum-Mediated Transformation of Methanesulfonic Acid to this compound

A prominent industrial method for the synthesis of this compound involves the treatment of methanesulfonic acid with oleum (B3057394) (fuming sulfuric acid). This process leverages the strong sulfonating power of oleum to introduce a second sulfonic acid group onto the methane backbone. The reaction is a direct sulfonation and is a key method for large-scale production.

The table below summarizes the typical reaction conditions for this process.

ParameterValue
Starting MaterialMethanesulfonic Acid
ReagentOleum (Fuming Sulfuric Acid)
ProductThis compound

This method is valued for its directness and use of common industrial reagents.

Phase Transfer Catalysis in Dihalomethane-Sulfite Reactions for this compound Production

A more recent and greener approach to this compound synthesis involves the reaction of a dihalomethane, such as dichloromethane (B109758), with a sulfite (B76179) salt in an aqueous medium, facilitated by a phase transfer catalyst. This method avoids the use of harsh reagents like oleum and is capable of producing high yields of methanedisulfonate salts, which can then be acidified to produce this compound.

Phase transfer catalysts, such as quaternary ammonium salts, are crucial to this process as they facilitate the transfer of the sulfite ions from the aqueous phase to the organic phase (dihalomethane), where the reaction occurs.

The following table presents data from a patented method for the preparation of this compound using a phase transfer catalyst.

ReactantsCatalystTemperature (°C)Reaction Time (hours)Yield (%)
Dichloromethane, Calcium Sulfite, WaterPolyethylene glycol-4001801088
Dichloromethane, Ferrous Sulfite, WaterPolyethylene glycol-4001801084.5
Dichloromethane, Barium Sulfite, WaterPolyethylene glycol-4001801089

This method is notable for its high yields and the use of a more environmentally benign solvent system.

Optimization of Composite Phase Transfer Catalytic Systems

Scientific literature available through extensive searches does not provide specific details regarding the synthesis of this compound through the optimization of composite phase transfer catalytic systems. This particular synthetic route does not appear to be a widely documented or common method for the production of this compound.

Process Engineering for Enhanced Scalability and Efficiency in this compound Production

The industrial-scale synthesis of this compound has been approached through multi-step processes that are amenable to process engineering for improved scalability and efficiency. One documented method involves a two-stage process: sulphination followed by acidification google.com.

The initial sulphination step typically involves the reaction of a dihalomethane, such as dichloromethane, with a sulphinating reagent like ferrous sulfite or silver sulfite in an aqueous solution. This reaction is conducted under elevated temperatures and pressures, necessitating the use of industrial-scale reactors such as autoclaves. To enhance the reaction, a catalyst like polyethylene glycol may be employed. The reaction is run for several hours to ensure completion google.com.

The second acidification stage involves treating the resulting methanedisulfonate salt solution with a strong acid, such as sulfuric, phosphoric, or hydrochloric acid. This step is generally performed in a separate reaction vessel, like a four-neck reaction flask equipped with a stirrer and reflux condenser, at a controlled, elevated temperature to convert the salt to the free this compound google.com.

Process efficiency and scalability are influenced by factors such as reaction temperature, time, molar ratios of reactants, and the choice of acidifier. For instance, the sulphination reaction can be carried out at temperatures up to 180°C for 10 hours. The subsequent acidification can be performed at temperatures ranging from 50°C to 110°C over several hours google.com. The purification of the final product, which may involve filtration and removal of crystallized byproducts, is a critical step in ensuring the high purity required for its various applications google.com.

The table below summarizes key parameters from example processes, illustrating the conditions that can be engineered for production.

Table 1: Process Parameters for this compound Synthesis google.com

Process StageParameterExample 1Example 2Example 3
SulphinationReactantsDichloromethane, Ferrous SulfiteDichloromethane, Calcium SulfiteDichloromethane, Silver Sulfite
ReactorAutoclaveAutoclaveAutoclave
Temperature180°C180°C180°C
Time10 hours10 hours10 hours
AcidificationAcidifierPhosphoric AcidSulfuric AcidHydrochloric Acid
ReactorFour-neck reaction flaskFour-neck reaction flaskFour-neck reaction flask
Temperature110±2°C80±2°C50±2°C
Time3 hours2 hours2 hours

Mechanistic Investigations of this compound Formation as a Byproduct

Role in Radical-Initiated Reactions during Methanesulfonic Acid Synthesis

This compound can be formed as a byproduct during the synthesis of methanesulfonic acid (MSA), particularly in processes involving the direct sulfonation of methane. The synthesis of MSA from methane and sulfur trioxide (or oleum) is often conducted at elevated temperatures and pressures and relies on the use of a free-radical initiator, such as potassium persulfate wikipedia.orgrsc.orgsemanticscholar.org.

In these radical-initiated processes, the primary reaction is the functionalization of a C-H bond in methane to form methanesulfonic acid. However, the product of this reaction, MSA, can itself undergo further reaction under the same conditions. The reaction environment, which is rich in the sulfonating agent (sulfur trioxide), provides the opportunity for over-sulfonation. Therefore, in the context of a radical-initiated synthesis of MSA, this compound appears not as a product of a competing radical pathway, but rather as a consecutive product formed from the desired methanesulfonic acid wikipedia.org.

Elucidation of Side Reaction Pathways leading to this compound

The principal side reaction pathway leading to the formation of this compound is the direct sulfonation of the primary product, methanesulfonic acid. This subsequent reaction is particularly prevalent when a high concentration or an excess of sulfur trioxide is present in the reaction mixture wikipedia.org.

The established reaction can be represented as: CH₃SO₃H + SO₃ → CH₂(SO₃H)₂

This reaction pathway has been identified as a factor that can limit the maximum conversion of sulfur trioxide to methanesulfonic acid in certain synthesis processes semanticscholar.org. The formation of this compound effectively consumes both the desired product (MSA) and the reactant (SO₃). The reaction conditions, especially the concentration of sulfur trioxide, are a critical determinant of the product distribution. Processes aiming for high-purity methanesulfonic acid must carefully control the stoichiometry of the reactants to minimize this consecutive sulfonation reaction wikipedia.orgsemanticscholar.org.

Table 2: Influence of Reactant Concentration on Product Formation

ConditionPrimary ProductByproductRationale
Stoichiometric or limited SO₃Methanesulfonic Acid (CH₃SO₃H)Minimal this compoundInsufficient free SO₃ is available to significantly promote the secondary sulfonation of MSA. wikipedia.org
Excess SO₃Methanesulfonic Acid (CH₃SO₃H)This compound (CH₂(SO₃H)₂)High concentration of SO₃ drives the consecutive reaction where MSA is further sulfonated to MDSA. wikipedia.orgsemanticscholar.org

Catalytic Applications of Methanedisulfonic Acid and Its Derivatives

Utilization in Electrochemical Catalysis

In the realm of electrochemical catalysis, derivatives of methanedisulfonic acid play a crucial role, particularly in the surface engineering industry. These compounds are instrumental in improving the efficiency and quality of metal plating processes.

Application of this compound Sodium Salt in Chromium (VI) Electroplating

This compound sodium salt (MDAS) is recognized as an essential catalyst in Chromium (VI) electroplating. proquest.comresearchgate.net This process is vital in the surface engineering of metallic materials, valued for conferring high hardness and excellent chemical stability to the plated surfaces. proquest.comresearchgate.net The addition of MDAS to the electroplating bath is a key factor in overcoming some of the inherent challenges associated with chromium deposition.

Impact on Electroplating Current Efficiency and Broadening Current Range

A significant challenge in Chromium (VI) electroplating is the low current efficiency of the reduction reaction. proquest.comresearchgate.net The use of MDAS as a catalyst directly addresses this issue. Research has shown that adding 4–6 g/l of MDAS to the plating bath can increase the current efficiency to approximately 17%, a considerable improvement from the 12% efficiency seen in baths without the catalyst. proquest.comresearchgate.net This enhancement makes the process more effective and economically viable. Furthermore, the presence of MDAS helps to broaden the effective current range, which facilitates the process of achieving bright electroplating finishes. researchgate.net

Table 1: Effect of MDAS on Current Efficiency in Cr(VI) Electroplating

Catalyst Concentration Current Efficiency
None 0 g/l 12%
MDAS 4-6 g/l ~17%

Role in Organic Synthesis and Chemical Transformations

This compound and its simpler analogue, methanesulfonic acid (MSA), are valued as strong acid catalysts in a variety of organic reactions. Their effectiveness, coupled with a more favorable environmental profile compared to traditional mineral acids, has led to their designation as "green" catalysts. orientjchem.org

This compound as an Acid Catalyst in Specific Organic Reactions

Methanesulfonic acid (MSA), a derivative, is a strong Brønsted acid that is extensively used as a catalyst for numerous organic transformations due to its high acidity, low corrosivity compared to other mineral acids, and biodegradability. orientjchem.orgrsc.org It is effective in a wide range of reactions, including esterification and alkylation. rsc.orgnih.gov MSA has been successfully employed as a catalyst in the synthesis of various organic compounds.

Specific applications include:

Alkylation of Benzene : MSA catalyzes the electrophilic addition of long-chain olefins like 1-dodecene to benzene, achieving high conversion and selectivity. researchgate.net

Chalcone Synthesis : It serves as an efficient catalyst for the aldol condensation of 2-hydroxy acetophenone with substituted benzaldehydes to produce 2'-hydroxy chalcones. tsijournals.com

Knoevenagel Condensation : In combination with morpholine, MSA catalyzes the Knoevenagel condensation of ketones with malononitrile. orientjchem.org

Coumarin Synthesis : Silica-supported methanesulfonic acid acts as a solid acid catalyst for the Pechmann reaction to synthesize coumarins. orientjchem.org

Table 2: Examples of Organic Reactions Catalyzed by Methanesulfonic Acid (MSA)

Reaction Type Reactants Product Catalyst
Alkylation Benzene, 1-Dodecene Phenyldodecanes MSA
Aldol Condensation 2-hydroxy acetophenone, Benzaldehyde 2'-hydroxy chalcone MSA
Knoevenagel Condensation Ketones, Malononitrile Ylidenemalononitriles MSA / Morpholine
Pechmann Reaction Phenols, β-keto esters Coumarins MSA on Silica

Application in the Synthesis of Pharmaceutical Intermediates involving this compound

This compound and its salts are utilized in the manufacturing of pharmaceutical intermediates. alcatrazchemicals.com A key application involves the creation of methanesulfonic acid active esters, which are crucial intermediates in the synthesis of certain antifungal drugs. google.com For example, this type of active ester is an essential intermediate in the synthesis of itraconazole, a widely used antifungal medication. google.com The development of efficient synthesis processes for these intermediates is of significant importance to the pharmaceutical industry. google.com

Investigation of Catalytic Selectivity and Yield Enhancement in this compound-Mediated Reactions

Research into the catalytic applications of this compound (MDSA) has explored its potential as a strong acid catalyst, particularly in the context of enhancing reaction selectivity and yield. While direct catalytic use of MDSA is noted in applications such as chromium plating baths, more detailed investigations have focused on its derivatives, specifically functionalized ionic liquids, to leverage its acidic properties in organic synthesis.

A notable advancement in this area is the development of an anionic SO3H-functionalized ionic liquid derived from this compound: N-methylimidazolium sulfomethylsulfonate ([Hmim][HO3SCH2SO3]). researchgate.netresearchgate.net This derivative has been identified as a highly effective catalyst for the Pechmann condensation, a classic method for synthesizing coumarins. The use of this MDSA-derived catalyst is reported to exhibit high catalytic performance in this reaction. researchgate.netresearchgate.net

While the literature describes the performance of the MDSA-derived ionic liquid catalyst as highly efficient for the Pechmann reaction, detailed, publicly available research findings with comprehensive data tables comparing its selectivity and yield against other catalysts or under varied conditions are limited. The existing reports emphasize the high performance and yield, establishing a foundation for the potential of MDSA derivatives in catalytic applications, though a thorough quantitative investigation into selectivity and yield enhancement remains an area for further exploration.

Electrochemical Applications of Methanedisulfonic Acid Systems

Advanced Electrolyte Formulations

The performance of battery technologies is critically dependent on the composition of the electrolyte. The integration of specialized additives is a key strategy for improving battery longevity, efficiency, and stability. Methanedisulfonic acid derivatives, particularly Methylene Methanedisulfonate (MMDS), have been identified as promising electrolyte additives.

Methylene Methanedisulfonate (MMDS) is utilized as a functional electrolyte additive to improve the performance of lithium-ion batteries, especially those operating at high voltages. researchgate.net It is typically introduced in small weight percentages into a conventional electrolyte mixture, such as 1 M LiPF6 in a solution of ethylene carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net

The primary function of MMDS is to participate in the formation of a stable surface layer on the electrodes. electrochemsci.org Theoretical calculations and experimental results from cyclic voltammetry (CV) indicate that MMDS has a lower oxidation potential than standard carbonate solvents. researchgate.net This property allows MMDS to be preferentially oxidized on the cathode surface during the initial charging cycles. This process forms a protective cathode electrolyte interface (CEI) film. researchgate.netelectrochemsci.org This CEI layer is crucial as it physically separates the electrolyte from the active cathode material, thereby suppressing the continuous and detrimental decomposition of the electrolyte solvents at high operational voltages. researchgate.netresearchgate.net

Similarly, MMDS can also aid in the formation of a stable solid electrolyte interphase (SEI) on the graphite anode. electrochemsci.org By being reduced on the anode surface before the electrolyte solvents, it prevents the exfoliation of the graphite structure and the sustained decomposition of solvents like propylene carbonate (PC), leading to a more stable anode interface. electrochemsci.org

The integration of Methylene Methanedisulfonate (MMDS) as an electrolyte additive has demonstrated significant performance improvements in various lithium-ion battery chemistries, particularly under high-voltage conditions.

Research on LiNi0.5Co0.2Mn0.3O2/graphite cells operating between 3.0 V and 4.4 V showed a dramatic improvement in cycling stability. With the addition of 0.5 wt% MMDS to the electrolyte, the capacity retention after 100 cycles increased from 70.7% to 94.1%. researchgate.net This enhancement is attributed to the MMDS-formed surface layer on the cathode, which improves the conductivity of the interface and prevents solvent decomposition. researchgate.net

Similar benefits were observed in LiCoO2/graphite cells cycled to a high cutoff voltage of 4.5 V. The addition of 0.5 wt% MMDS increased the capacity retention after 150 cycles from 32.0% in the baseline electrolyte to 69.6%. researchgate.net Beyond improving stability, the additive also enhanced the rate capability of the cells. researchgate.net Further studies on NMC/graphite pouch cells revealed that electrolytes containing MMDS generated less gas during the formation cycle and significantly decreased the impedance of the cells after cycling and storage. researchgate.net

The following tables summarize the performance enhancements observed in Li-ion cells with the addition of MMDS.

Table 1: Effect of MMDS Additive on Capacity Retention in Li-Ion Cells

Cell Chemistry Voltage Range (V) Additive Concentration (wt%) Cycles Capacity Retention (Without MMDS) Capacity Retention (With MMDS) Source
LiNi0.5Co0.2Mn0.3O2/Graphite 3.0 - 4.4 0.5% 100 70.7% 94.1% researchgate.net

Table 2: Performance Metrics of LiNi0.5Co0.2Mn0.3O2/Graphite Cells at 60°C

Performance Metric Additive Value
Capacity Retention (after 100 cycles) None 52.7%
Capacity Retention (after 100 cycles) 0.5 wt% MMDS 79.2%
Discharge Capacity Retention (after 24h storage at 85°C) None 71.8%
Discharge Capacity Retention (after 24h storage at 85°C) 0.5 wt% MMDS 82.5%

Source: researchgate.net

Fundamental Studies on Redox Behavior in this compound Media

The study of redox behavior in specific electrolyte media is fundamental to understanding and optimizing electrochemical reactions. While extensive research, including cyclic voltammetry studies, has been conducted on the redox behavior of various metallic couples (such as V(IV)/V(V), Ce(III)/Ce(IV), and Sn(0)/Sn(II)) in the related methanesulfonic acid (MSA) medium researchgate.netresearchgate.netmdpi.comresearchgate.net, published literature detailing fundamental electrochemical studies specifically within a this compound medium is not widely available. Such research is essential for determining reaction kinetics, reversibility, and diffusion coefficients, which are critical parameters for designing and evaluating electrochemical systems like redox flow batteries and electrometallurgical processes.

Electrometallurgical Processes Employing this compound

This compound (MDSA) and its salts are employed in electrometallurgical processes, most notably in electroplating, where they serve as key components in plating baths. nbinno.commetrohm.com The compound's strong acidic properties, combined with its stability and the high solubility of its salts, make it a valuable asset for achieving high-quality metal finishing. nbinno.com

In electroplating, particularly hard chromium plating, MDSA functions as a catalyst and a multi-purpose electrolyte component. nbinno.commetrohm.comresearchgate.net Its roles include:

Electrolyte: MDSA facilitates ionic conductivity within the plating bath, which is essential for ensuring a steady and efficient flow of current required for metal deposition. nbinno.com

Complexing Agent: It interacts with metal ions in the solution, creating a more stable plating environment. This stabilization helps in the controlled deposition of metals, leading to smoother and more uniform coatings. nbinno.com

pH Regulation: The acidic nature of MDSA helps maintain an optimal pH range in the bath, which is crucial for preventing the precipitation of undesirable metal hydroxides or salts. nbinno.com

The use of MDSA and its salts, such as Methane disulfonic acid sodium salt (MDAS), has been shown to improve the characteristics of the deposited metal layer. nbinno.comresearchgate.net By promoting a stable plating environment, it helps reduce internal stress in the coating, leading to better adhesion and enhanced resistance to wear and corrosion. nbinno.com Studies on Cr(VI) electroplating have shown that MDAS acts as an essential catalyst, with additions of 4–6 g/L increasing the current efficiency from 12% to approximately 17%. researchgate.net This catalytic effect is linked to the acceleration of the electrochemical reduction of Cr(VI) to Cr(0) or Cr(III) to Cr(0). researchgate.net

Analytical Methodologies for Methanedisulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating methanedisulfonic acid from other components in a mixture, allowing for its precise quantification.

Currently, specific, validated High-Performance Liquid Chromatography (HPLC) methods dedicated solely to the analysis of this compound are not extensively documented in publicly available scientific literature. Method development for similar short-chain alkyl sulfonic acids often employs hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography, typically coupled with detectors like mass spectrometry (MS) or evaporative light scattering (ELSD) due to the compound's lack of a UV chromophore.

Ion chromatography (IC) is a robust and widely used technique for the determination of this compound and its corresponding anions. This method is particularly effective for separating ionic species and is frequently applied in quality control and environmental analysis. Both suppressed and non-suppressed conductivity detection methods have been successfully utilized for the analysis of MDSA.

In suppressed ion chromatography, a suppressor column is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. Anions like methanedisulfonate are separated on an anion-exchange column before passing through the suppressor and into the conductivity detector. A common approach involves using a sodium carbonate eluent with a polymeric anion exchange column. shodex.com

Non-suppressed ion chromatography offers a simpler instrumental setup where the eluent itself has a low conductivity, and the analyte ions are detected against this background.

Several established methods demonstrate the effective separation of this compound from other anions, including its monosulfonated counterpart, methanesulfonic acid, and sulfate.

Interactive Table: Ion Chromatography Methods for this compound Analysis

Parameter Method 1 (Suppressed) shodex.com Method 2 (Non-Suppressed)
Column Shodex IC SI-35 4D Shodex IC NI-424
Column Dimensions 4.0 mm I.D. x 150 mm 4.6 mm I.D. x 100 mm
Eluent 5 mM Sodium Carbonate (aq.) 8 mM 4-Hydroxybenzoic acid + 3.4 mM Bis-Tris + 2 mM Phenylboronic acid + 0.005 mM CyDTA (aq.)
Flow Rate 0.6 mL/min 1.0 mL/min
Detector Suppressed Conductivity Non-suppressed Conductivity
Column Temperature 45 °C 40 °C
Sample Volume 20 µL 50 µL

Electrochemical Analytical Approaches

Detailed electrochemical methods specifically designed for the direct analysis or quantification of this compound are not well-documented in the literature. While its monosulfonated analog, methanesulfonic acid, is widely used as an electrolyte in electrochemical applications such as electroplating, analytical procedures using techniques like voltammetry or potentiometry for the determination of MDSA itself have not been a significant focus of published research.

Conductivity Measurements in Aqueous and Non-Aqueous this compound Systems

Conductivity in Aqueous Systems

Aqueous solutions of MSA are known to be highly conductive. The conductivity of MSA solutions varies with concentration, a behavior typical of strong electrolytes. Studies comparing MSA to sulfuric acid show that while both are strong acids, sulfuric acid exhibits significantly higher conductivity at the same molar concentration. For example, at a concentration of 4 mol dm⁻³, the conductivity of sulfuric acid is approximately 160% of the value for MSA at 25°C. This difference is attributed to the specific ionic species and their mobility in solution. The conductivity of MSA solutions is a key factor in its use as an electrolyte in applications like soluble lead flow batteries, where optimal performance is linked to a specific concentration of the acid.

Conductivity of Aqueous Methanesulfonic Acid (MSA) vs. Sulfuric Acid at 25°C
AcidConcentration (mol dm⁻³)Conductivity (mS cm⁻¹)Reference
Methanesulfonic Acid (MSA)~4.0~524
Sulfuric Acid (H₂SO₄)4.0838.5

Conductivity in Non-Aqueous Systems

The behavior of MSA has also been investigated in non-aqueous systems, particularly in ionic liquids (ILs), which are of interest for applications like catalysts and electrolytes. When MSA is added to certain ionic liquids, it can lead to an increase in the solution's conductivity. This effect is thought to be due to a "dilution" effect where the MSA molecules break up ion clusters within the ionic liquid, which in turn increases the number of mobile charge carriers. However, studies using Raman and IR spectroscopy suggest that in some IL solutions, significant acid ionization or proton transfer from the MSA does not occur. The change in conductivity upon adding MSA to an IL can be complex, depending on the specific IL and the concentration of other components.

Summary of Research Findings on Conductivity of Methanesulfonic Acid (MSA) in Ionic Liquids
Ionic Liquid SystemObservationPostulated MechanismReference
MSA in Pyrrolidinium-based ILsIncreased solution conductivity.MSA addition may change ion migration activation energy and increase the number of "free" charge carriers.
MSA in ILs with HTFSIMSA does not significantly perturb the hydrogen ion solvation structure formed by HTFSI dimers.No significant acid ionization or proton transfer from MSA was observed.

Theoretical and Computational Chemistry of Methanedisulfonic Acid

Ab Initio and Density Functional Theory (DFT) Studies of Methanedisulfonic Acid Molecular Structure and Conformation

Detailed computational studies focusing exclusively on the molecular structure and conformational analysis of isolated this compound are not extensively documented in the reviewed literature. However, the principles and methodologies for such investigations are well-established and can be inferred from studies on the closely related methanesulfonic acid (MSA) and from computational work on larger molecules incorporating the MDSA moiety.

Ab initio and Density Functional Theory (DFT) are the primary methods used to predict the geometric and electronic structure of molecules. For a molecule like this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles.

Based on the structure of the related methanesulfonic acid, the geometry around the sulfur atoms in this compound is expected to be tetrahedral. The molecule would likely exhibit various conformations due to the rotation around the C-S and S-O bonds. A thorough conformational analysis using computational methods would involve scanning the potential energy surface by systematically changing the key dihedral angles to identify the global and local energy minima.

Table 1: Predicted Structural Parameters of this compound (Illustrative based on related compounds) This table is illustrative and represents the type of data that would be obtained from a DFT calculation. Specific values for MDSA require a dedicated computational study.

Parameter Predicted Value Range
C-S bond length 1.80 - 1.85 Å
S=O bond length 1.45 - 1.50 Å
S-OH bond length 1.60 - 1.65 Å
O-H bond length 0.96 - 0.98 Å
C-S-O bond angle 105 - 110°
O-S-O bond angle 110 - 115°

Computational Modeling of Reaction Mechanisms and Transition States in this compound Chemistry

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific computational studies on the reaction mechanisms of this compound are not widely reported, research on its derivatives provides valuable insights into the types of reactions it can undergo and how they can be modeled.

A notable example is the computational study of the reactions of methanedisulfonyl fluoride (MDSF), a derivative of this compound. DFT calculations have been instrumental in understanding its reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry . The reaction of MDSF with aromatic aldehydes can proceed through two distinct pathways: a Horner-Wadsworth-Emmons-type olefination or a Knoevenagel condensation. The preferred pathway is dependent on the electronic nature of the aldehyde's substituents .

Computational models, specifically using DFT with functionals like B3LYP and basis sets such as 6-31G(d), can be used to map the potential energy surfaces for these competing reactions. This allows for the calculation of the geometries of the transition states and the associated activation energy barriers, thereby predicting the reaction outcomes and regioselectivity.

Another area where computational modeling has been applied to a derivative of this compound is in the study of proton transport in a protic ionic liquid containing the hydrogen methanedisulfonate anion. Computational simulations have supported the observation of a temperature-induced switch from a vehicular proton transport mechanism to a more efficient Grotthuss-like mechanism.

These examples demonstrate the utility of computational chemistry in modeling the reaction mechanisms and dynamic processes of compounds related to this compound. Similar computational approaches could be applied to investigate the acid-catalyzed reactions where this compound itself acts as a catalyst, or to study its decomposition pathways.

Simulations of Intermolecular Interactions and Solvation Effects for this compound

The two sulfonic acid groups in this compound are capable of forming strong hydrogen bonds, which dictate its physical properties and its interactions with other molecules, including solvents. Computational simulations, particularly molecular dynamics (MD) and quantum chemical calculations, are essential for understanding these intermolecular interactions and solvation effects at a microscopic level.

While direct computational studies on the solvation of this compound are limited, extensive research on the closely related methanesulfonic acid (MSA) provides a strong basis for understanding its behavior. High-level quantum chemical calculations on MSA have detailed its hydrogen bonding interactions with water and other atmospheric molecules like sulfuric acid. These studies reveal that the sulfonic acid group is a potent hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds. For this compound, with its two sulfonic acid groups, these hydrogen bonding capabilities are expected to be even more pronounced, leading to the formation of extensive hydrogen-bonded networks in the condensed phase and in solution.

Molecular dynamics simulations have been employed to study the behavior of methylene methanedisulfonate (MMDS), a derivative of this compound, in electrolyte solutions for lithium-ion batteries. These simulations provide detailed insights into the solvation structure of lithium ions and the interactions between MMDS, the solvent molecules, and the electrode surfaces. The findings from these simulations indicate that MMDS can influence the composition of the electrolyte at the electrode-electrolyte interface, which has important implications for the battery's performance and stability.

Prediction of Reactivity and Catalytic Activity Parameters for this compound

Computational chemistry offers a suite of tools for predicting the reactivity of molecules through the calculation of various electronic parameters, often referred to as reactivity descriptors. These descriptors can provide a quantitative measure of a molecule's propensity to act as an acid, a catalyst, or to participate in various chemical reactions.

One of the most fundamental reactivity parameters for an acid is its pKa value. For this compound, a predicted pKa of -0.71 underscores its character as a very strong acid, with an acidity comparable to that of sulfuric acid wikipedia.org. Such predictions can be obtained through quantum chemical calculations that determine the Gibbs free energy of dissociation in a solvent, often using a combination of gas-phase calculations and a continuum solvation model.

DFT is also widely used to calculate a range of other reactivity descriptors. In studies of large organic molecules for solar cell applications, where a derivative of this compound was incorporated as an electron-accepting unit, DFT was used to compute key electronic properties nih.gov. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

These parameters are crucial for understanding and predicting the behavior of molecules in various applications, from organic electronics to catalysis.

Furthermore, the reactivity of derivatives of this compound has been explored computationally in the context of specific reactions. For example, DFT studies are considered vital for understanding the role of methanedisulfonyl fluoride in SuFEx "click" chemistry, highlighting the predictive power of computational methods in assessing the reactivity of these compounds .

While direct computational studies predicting the catalytic activity of this compound were not found in the reviewed literature, its high acidity, as indicated by its predicted pKa, suggests its potential as a strong acid catalyst. Computational methods are well-suited to investigate this potential by modeling reaction pathways for acid-catalyzed reactions and calculating the activation barriers in the presence of this compound.

Table 3: Computationally Derived Reactivity Descriptors and their Significance

Descriptor Significance
Predicted pKa A measure of acid strength in solution.
HOMO Energy Related to the electron-donating ability of a molecule.
LUMO Energy Related to the electron-accepting ability of a molecule.
HOMO-LUMO Gap An indicator of chemical reactivity and stability.
Ionization Potential Quantifies the ease of removing an electron.

Environmental and Process Sustainability Considerations in Methanedisulfonic Acid Production

Development of Green Chemistry Principles in Methanedisulfonic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry, established by Paul T. Anastas and John C. Warner, provide a framework for sustainable chemical production. nih.gov In the context of this compound, a key focus has been on improving atom economy and designing less hazardous chemical syntheses. mdpi.com

Traditionally, the synthesis of sulfonic acids has involved methods that are not aligned with green chemistry principles. However, recent advancements have led to more environmentally friendly alternatives. For instance, the direct reaction between methane and sulfur trioxide represents a significant step forward, offering a process with 100% atom economy under relatively mild conditions. rsc.org This method avoids the use of hazardous reagents and the formation of significant waste streams, which is a core tenet of green chemistry. mdpi.comrsc.org

The use of this compound itself is also seen as a greener alternative in various applications, further driving the demand for its sustainable production. rsc.org Its low toxicity and commendable biodegradability make it a more environmentally friendly option compared to other strong acids. rsc.org

A comparison of synthesis approaches for sulfonic acids highlights the move towards greener methodologies:

Synthesis ApproachGreen Chemistry Considerations
Traditional Sulfonation Often involves harsh reagents like oleum (B3057394), leading to significant acid waste and potential for unwanted side reactions.
Chlorine Oxidation Process Generates a large volume of hydrochloric acid as a byproduct, and utilizes hazardous chlorine gas. rsc.orgresearchgate.net
Direct Methane Sulfonation Represents a significant advancement in green chemistry, with high atom economy and the avoidance of hazardous byproducts. rsc.org

Mitigation of Byproduct Formation and Waste Streams in Industrial this compound Production Processes

A primary focus in the sustainable production of this compound is the mitigation of byproducts and the reduction of waste streams. Industrial processes are being re-evaluated and redesigned to minimize their environmental footprint.

The older chlorine oxidation process for producing methanesulfonic acid, a related compound, is a case in point for problematic byproduct formation. This process generates six moles of hydrochloric acid for every mole of the desired product, creating a significant co-product that may not always be in demand. rsc.org Furthermore, this process carries the risk of forming impurities such as sulfuric acid, sulfates, and malodorous organosulfur compounds if the oxidation is not precisely controlled. rsc.org

In contrast, modern approaches to sulfonic acid synthesis are designed to be inherently cleaner. The direct sulfonation of methane with sulfur trioxide is a prime example of a process with minimal byproduct formation. rsc.org In this process, any excess reactants can be recycled back into the reactor, further minimizing waste. rsc.org The adoption of such processes is crucial for reducing the environmental burden associated with chemical manufacturing.

The following table outlines the byproducts and waste streams associated with different production methods:

Production ProcessKey Byproducts and Waste StreamsMitigation Strategies
Chlorine Oxidation - Large quantities of hydrochloric acid- Potential for sulfuric acid and sulfate impurities- Malodorous organosulfur compounds- Finding applications for the HCl byproduct- Precise control of reaction conditions to minimize impurities- Post-synthesis purification steps (e.g., ozone treatment) rsc.org
Direct Methane Sulfonation - Minimal byproducts due to high atom economy- Recycling of unreacted starting materials rsc.org

Strategies to minimize waste are not limited to the reaction itself but also encompass the entire process, including the separation and purification of the final product. The goal is to move towards a circular economy model where waste is minimized and resources are used more efficiently.

Industrial Feasibility and Process Economics of Novel this compound Manufacturing

The industrial feasibility and economic viability of new, greener manufacturing processes for this compound are critical for their widespread adoption. While traditional methods may be well-established, the long-term economic and environmental benefits of sustainable processes are driving innovation.

The direct methane sulfonation process, for example, has demonstrated its potential for industrial-scale production. A pilot plant with a capacity of 20 metric tons per year has been successfully operated, and the intellectual property for this process has been acquired by a major chemical company for further development. rsc.org This indicates a strong industrial interest in and the perceived feasibility of this greener technology.

While this compound may not compete with the price of bulk commodity acids like sulfuric acid, its cost is becoming comparable to other specialty organic chemicals. rsc.org The economic calculation for adopting a new process must also consider the reduced costs associated with waste treatment and disposal, as well as the potential for a "green premium" on sustainably produced chemicals.

The use of certain reagents can also improve the economics of related synthetic processes. For instance, the use of a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) has been shown to be not only more environmentally friendly but also more economical for certain organic syntheses. nih.gov This is due to factors such as the elimination of the need for additional solvents, chlorine-free conditions, rapid reaction times, and the production of high-purity products with excellent yields. nih.gov

The economic viability of novel manufacturing processes is a complex interplay of factors, as summarized below:

FactorImpact on Industrial Feasibility and Economics
Raw Material Costs The cost and availability of starting materials are primary economic drivers.
Energy Consumption Processes that operate at milder temperatures and pressures are generally more energy-efficient and cost-effective.
Capital Investment The initial cost of building a new plant or retrofitting an existing one is a significant consideration.
Waste Treatment and Disposal Costs Greener processes with minimal waste streams can lead to significant savings in this area. rsc.org
Product Purity and Yield Higher purity and yield translate to less downstream processing and better economics. nih.gov
Regulatory Landscape Stricter environmental regulations can make greener processes more economically attractive in the long run.

Ultimately, the industrial-scale implementation of sustainable manufacturing processes for this compound will depend on a favorable combination of technological innovation, economic incentives, and a supportive regulatory environment.

Future Research Directions and Emerging Applications of Methanedisulfonic Acid

Exploration of Novel Catalytic Systems and Reaction Scopes for Methanedisulfonic Acid

Data on novel catalytic systems and expanded reaction scopes specifically utilizing this compound are not extensively documented. While its structural similarity to other sulfonic acids suggests potential as a strong acid catalyst, detailed studies on its efficacy, selectivity, and substrate scope in various organic transformations are yet to be widely published. Future research would likely focus on comparing its catalytic activity to more established catalysts like sulfuric acid and methanesulfonic acid in reactions such as esterifications, alkylations, and condensations.

Advancements in Electrochemical Device Applications Utilizing this compound

Innovations in Sustainable Synthesis and Process Development for this compound

Current understanding of this compound synthesis primarily revolves around two established methods. One method involves the treatment of methanesulfonic acid with oleum (B3057394) (fuming sulfuric acid). Another approach is the reaction of methane with sulfur trioxide in the presence of a mercury sulfate catalyst, which can also yield this compound (historically referred to as methionic acid). A further patented method describes the preparation of this compound through the acidification of a methanedisulfonate salt, which is itself produced from the reaction of dichloromethane (B109758) with a sulfite (B76179).

Innovations in more sustainable and "green" synthesis routes are not yet a prominent feature in the available literature. Future research in this area could focus on developing catalyst systems that avoid heavy metals, utilizing renewable feedstocks, and optimizing reaction conditions to improve yield, reduce energy consumption, and minimize waste generation.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding of this compound

Comprehensive computational and experimental studies aimed at a deep mechanistic understanding of this compound's behavior in various chemical systems are not widely reported. While theoretical studies exist for methanesulfonic acid, similar in-depth analyses for MDSA are lacking. Future research would benefit from integrated approaches that combine computational modeling, such as density functional theory (DFT), with experimental techniques to elucidate reaction mechanisms, predict reactivity, and understand its interactions at a molecular level.

Potential Roles of this compound in Advanced Materials Science

The potential applications of this compound in advanced materials science remain largely unexplored in published research. Its bifunctional nature, possessing two sulfonic acid groups, could theoretically make it a candidate as a cross-linking agent or a monomer for the synthesis of specialized polymers and ion-exchange resins. However, specific examples and detailed studies of its incorporation into advanced materials are not currently available. Future research could investigate its use in creating novel polymers with tailored properties for applications such as proton-exchange membranes for fuel cells, specialty coatings, or functionalized nanoparticles.

Q & A

Basic: How can researchers optimize the synthesis of methanedisulfonic acid for reproducible experimental outcomes?

Answer:
Synthesis of this compound often involves sulfonation of methane derivatives or oxidation of thiols. Key methodological considerations include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but may degrade acid stability .
  • Catalyst selection : Sulfuric acid or iodine catalysts enhance sulfonation efficiency .
  • Purification : Vacuum distillation or recrystallization from aqueous solutions ensures high purity (>99%), critical for downstream applications .
    Data Validation : Monitor reaction progress via titration (e.g., NaOH neutralization) and confirm purity using NMR or FT-IR to detect residual sulfonic groups .

Basic: What are the primary methods for characterizing this compound’s physicochemical properties?

Answer:

  • Solubility : this compound exhibits high solubility in polar solvents (e.g., water: 4.035E+00 g/L at 25°C ). Use gravimetric analysis or UV-Vis spectroscopy to validate batch-specific solubility .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C, with exothermic peaks indicating sulfonic group degradation .
  • Acidity : Potentiometric titration (pKa ≈ -1.2) confirms its strong acid behavior, critical for catalytic applications .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Answer:
Discrepancies in solubility data (e.g., 4.035E+00 g/L in water vs. 7.752E+02 g/L in brominated solvents ) arise from:

  • Impurity interference : Residual sulfonic intermediates or moisture alter solubility. Use Karl Fischer titration to quantify water content .
  • Measurement protocols : Standardize solvent pre-saturation and equilibration times (≥24 hrs) .
  • Validation : Cross-reference with HPLC retention times to confirm solute-solvent interactions .

Advanced: What methodological challenges arise when studying this compound’s role in reaction mechanisms?

Answer:

  • Catalytic specificity : this compound may act as a Brønsted acid or nucleophile depending on substrate polarity. Use isotopic labeling (e.g., deuterated analogs) to track proton transfer pathways .
  • Side reactions : Competing esterification or sulfonation can occur. Monitor via GC-MS or LC-TOF to identify byproducts .
  • Kinetic modeling : Calorimetric data (e.g., half-life = 172 minutes in cellulose acetylation ) require correction for heat dissipation effects in heterogeneous systems.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 0.1 mg/m³) .
  • Spill management : Neutralize spills with sodium bicarbonate and rinse with copious water .

Advanced: How can researchers address discrepancies in toxicity profiles of this compound across species?

Answer:
Contradictory LD50 values (e.g., rat oral LD50 = 200 mg/kg vs. quail LD50 = 1000 mg/kg ) may stem from:

  • Metabolic variability : Compare cytochrome P450 activity across species using liver microsome assays .
  • Dose-response curves : Use probit analysis to adjust for interspecies sensitivity differences .
  • In vitro validation : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to correlate in vivo and in vitro toxicity .

Advanced: What analytical techniques are optimal for detecting trace impurities in this compound?

Answer:

  • Ion chromatography (IC) : Detects sulfate ions (LOQ = 0.1 ppm) from incomplete sulfonation .
  • Mass spectrometry (MS) : Identifies organic impurities (e.g., methanesulfonyl chloride) via fragmentation patterns .
  • X-ray diffraction (XRD) : Confirms crystalline purity and detects amorphous contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanedisulfonic acid
Reactant of Route 2
Methanedisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.